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molecular formula C15H14F3NO5S B8302455 Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate

Cat. No. B8302455
M. Wt: 377.3 g/mol
InChI Key: KHFDCTZSWXQTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630463B2

Procedure details

In 100 ml of dichloromethane were dissolved 4.2 g of methyl 8-isopropylquinolone-2-carboxylate, 3 ml of 2,6-lutidine and 209 mg of 4-dimethylaminopyridine under a nitrogen gas stream. Trifluoromethanesulfonic anhydride (3.2 ml) was added dropwise to the resulting solution at 0° C., followed by stirring at room temperature for 24 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture and the resulting mixture was extracted with dichloromethane. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 5% ethyl acetate/n-hexane), whereby 6.3 g of the title compound were obtained in the form of a colorless solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl 8-isopropylquinolone-2-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
209 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[F:9][C:10]([F:23])([F:22])[S:11]([O:14]S(C(F)(F)F)(=O)=O)(=[O:13])=[O:12].[Cl-].[NH4+:25].[C:26]([O:29][CH2:30]C)(=[O:28])C.CC[CH2:34][CH2:35][CH2:36][CH3:37].Cl[CH2:39]Cl>CN(C)C1C=CN=CC=1>[F:9][C:10]([F:23])([F:22])[S:11]([O:14][C:3]1[C:4]2[C:34](=[C:35]([CH:36]([CH3:37])[CH3:39])[CH:7]=[CH:6][CH:5]=2)[N:25]=[C:8]([C:26]([O:29][CH3:30])=[O:28])[CH:2]=1)(=[O:13])=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
methyl 8-isopropylquinolone-2-carboxylate
Quantity
4.2 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
209 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was successively washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC(=NC2=C(C=CC=C12)C(C)C)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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